1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride
Description
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Properties
IUPAC Name |
1-[4-(3-aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O3.ClH/c19-14-4-3-13(10-15(14)20)25-11-17(23)22-7-5-12(6-8-22)18-16(21)2-1-9-24-18;/h3-4,10,12,16,18H,1-2,5-9,11,21H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGWIAJQFVQFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2CCN(CC2)C(=O)COC3=CC(=C(C=C3)F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone; hydrochloride is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a piperidine ring and difluorophenoxy group, suggests various biological activities. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name: 1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone; hydrochloride
- Molecular Formula: C₁₉H₂₇ClF₂N₂O₃
- Molecular Weight: 399.9 g/mol
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes in biological systems. The piperidine moiety may facilitate binding to neurotransmitter receptors, while the difluorophenoxy group could enhance lipophilicity and membrane permeability.
Antimicrobial Activity
Research indicates that compounds similar to 1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.
Anticancer Properties
Preliminary studies have explored the anticancer potential of related compounds. Notably, some derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This suggests that the target compound may also possess similar anticancer activities .
Neuroprotective Effects
The presence of the piperidine ring is associated with neuroprotective effects in several studies. Compounds with similar structures have been shown to enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Case Studies
Synthetic Routes
The synthesis of 1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone; hydrochloride typically involves multi-step processes including:
- Formation of the piperidine ring.
- Coupling with difluorophenol.
- Hydrochloride salt formation for enhanced stability and solubility.
Pharmacological Studies
Pharmacological evaluations have shown that this compound can modulate various biological pathways:
- Inhibition of Enzymes: Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Binding: Affinity for serotonin and dopamine receptors, indicating possible psychotropic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
